N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC16350914
Molecular Formula: C18H20F3N3O3
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20F3N3O3 |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | N-[2-(cyclopropanecarbonylamino)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H20F3N3O3/c19-18(20,21)13-2-1-3-14(9-13)24-10-12(8-15(24)25)17(27)23-7-6-22-16(26)11-4-5-11/h1-3,9,11-12H,4-8,10H2,(H,22,26)(H,23,27) |
| Standard InChI Key | XBOSXPZKRKWHRI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F |
Introduction
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl group, and a cyclopropylcarbonyl moiety. This compound's unique structure suggests potential applications in medicinal chemistry, particularly due to its diverse functional groups, which may interact with biological targets.
Synthesis and Chemical Reactions
The synthesis of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves multiple steps, typically starting with the formation of the pyrrolidine ring followed by the introduction of the desired substituents. Each step requires careful optimization of reaction conditions to achieve high yields and purity.
| Synthetic Step | Description |
|---|---|
| Formation of Pyrrolidine Ring | Initial step involving cyclization reactions |
| Introduction of Substituents | Includes adding trifluoromethyl and cyclopropylcarbonyl groups |
Biological Activity and Potential Applications
Compounds with similar structures often exhibit notable pharmacological properties. The unique structure of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide suggests potential interactions with biological targets, which could lead to applications in drug development.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential for treating conditions influenced by specific biological targets |
| Drug Development | Could serve as a candidate for therapeutic interventions |
Comparison with Related Compounds
Several compounds share structural similarities with N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide. These include:
| Compound | Structural Features | Unique Attributes |
|---|---|---|
| 1-(Cyclopropyl)-4-(trifluoromethyl)benzene | Cyclopropane and trifluoromethyl groups | Simple aromatic structure |
| 5-Oxo-pyrrolidine derivatives | Pyrrolidine ring with various substitutions | Diverse biological activities |
| Trifluoromethyl pyrimidines | Pyrimidine ring with trifluoromethyl group | Known for antiviral properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume